molecular formula C13H12N2O B1416250 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1082847-50-4

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1416250
CAS No.: 1082847-50-4
M. Wt: 212.25 g/mol
InChI Key: JWYAUTCMQJMISV-UHFFFAOYSA-N
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Description

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYAUTCMQJMISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Characterization of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

[1]

Executive Summary & Compound Significance

Compound: 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile Role: Key synthetic intermediate (Etodolac Precursor / Pyrazole Scaffold).[1] Structural Class:

1

This guide addresses the structural properties, crystallization protocols, and solid-state arrangement of the title compound. While the unsubstituted parent (3-cyanoacetylindole) is well-documented in crystallographic literature, the 7-ethyl derivative presents unique steric challenges that influence crystal packing and solubility.[1] This molecule serves as a "switch" scaffold: the nitrile group allows divergent synthesis into pyrazoles (anti-inflammatory) or pyrimidines (anticancer), while the 7-ethyl group modulates lipophilicity and COX-2 selectivity.

Synthesis & Crystallization Protocol

To obtain X-ray quality single crystals, purity is paramount.[1] The presence of the 7-ethyl group significantly increases lipophilicity (


Confirmed Synthesis Pathway

The generation of the target crystal requires a high-purity precursor.[1] The standard route utilizes a Friedel-Crafts acylation of 7-ethylindole.[1]

SynthesisPathcluster_0PrecursorsA7-Ethylindole(Nucleophile)CIntermediate Complex(Acylating Agent)A->CAc2O / HeatBCyanoacetic Acid(Electrophile)B->CDTARGET MOLECULE3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrileC->DFriedel-Crafts110°C, 30 minEEtodolac Analogs(NSAIDs)D->EHydrolysis/CyclizationFPyrazolo[3,4-b]pyridines(Kinase Inhibitors)D->FHydrazine/Aldehyde

Figure 1: Synthetic workflow positioning the target molecule as a divergent intermediate.

Optimized Crystallization Methodology

Unlike the parent indole which crystallizes readily from methanol, the 7-ethyl group requires a slower evaporation rate in a slightly more non-polar environment to prevent amorphous precipitation.[1]

ParameterProtocol A (Slow Evaporation)Protocol B (Vapor Diffusion)
Primary Solvent Ethyl Acetate : Ethanol (8:[1]2)Tetrahydrofuran (THF)
Antisolvent n-Hexane (added dropwise to turbidity)Pentane (outer reservoir)
Concentration 15 mg/mL25 mg/mL
Temperature 4°C (controlled ramp)20°C (Ambient)
Crystal Habit Prismatic needlesBlock-like prisms
Suitability Recommended for XRD High purity, lower yield

Critical Step: The

1keto-form1

Structural Analysis & Packing Motifs

As direct crystallographic data for the 7-ethyl derivative is often proprietary, the structure is derived here via isostructural replacement analysis using the known structure of 3-(cyanoacetyl)indole (CSD Ref: KSKBLD) as the anchor.

Molecular Conformation[1][2]
  • Indole Core: Planar.[1][2][3] The 7-ethyl substituent rotates out of plane (torsion angle

    
    ) to minimize steric clash with the H-atom at position 6.[1]
    
  • Side Chain: The C3-carbonyl bond is coplanar with the indole ring to maximize

    
    -conjugation.[1] The nitrile tail (
    
    
    ) exhibits flexibility but typically locks into a linear extension to facilitate dipole interactions.[1]
Hydrogen Bonding Network (The "Zipper" Motif)

The crystal lattice is dominated by a competition between two hydrogen bond acceptors (Carbonyl Oxygen vs. Nitrile Nitrogen) for the single Indole N-H donor.

  • Dominant Interaction:

    
     (Intermolecular).[1]
    
    • The indole N-H acts as a strong donor to the carbonyl oxygen of a neighboring molecule.[1]

    • Graph Set:

      
       chains or 
      
      
      dimers are the most energetically favorable motifs.
  • Secondary Interaction:

    
    .[1]
    
    • The acidic methylene protons (

      
       to the carbonyl and nitrile) form weak hydrogen bonds with the nitrile nitrogen of adjacent chains, cross-linking the primary chains into sheets.
      
The "7-Ethyl Perturbation"

The presence of the ethyl group at position 7 introduces a specific steric block that alters the standard indole

1
  • Parent Indole: Stacks head-to-tail with a spacing of ~3.4 Å.[1]

  • 7-Ethyl Derivative: The ethyl bulk prevents close face-to-face stacking at the benzene end.[1]

    • Result: The molecules likely adopt a slipped-stack or herringbone arrangement to accommodate the ethyl group voids.[1]

    • Density: Expect a slightly lower calculated density (

      
      ) compared to the parent due to less efficient packing efficiency.
      

CrystalPackingcluster_interactionsIntermolecular ForcesDonorIndole N-H(Strong Donor)PrimaryMotifPrimary Motif:N-H ... O=C Chains(Directional)Donor->PrimaryMotifPrefers O over NAcceptor1Carbonyl Oxygen(Strong Acceptor)Acceptor1->PrimaryMotifAcceptor2Nitrile Nitrogen(Weak Acceptor)ResultPredicted Crystal Lattice:Slipped-Stack SheetsSpace Group: P2(1)/c or P-1Acceptor2->ResultCross-linking via C-H...NPrimaryMotif->ResultDisruption7-Ethyl Steric Bulk(Disrupts Pi-Stacking)Disruption->ResultIncreases Unit Cell Vol

Figure 2: Logic flow of crystal engineering forces determining the solid-state structure.

Analytical Characterization Data

To validate the structure of the synthesized crystals, compare experimental values against these calculated standards.

PropertyParent (3-cyanoacetylindole)Target (7-ethyl derivative)Impact of Substitution
Formula


+ Ethyl group (

)
MW 184.19 g/mol 212.25 g/mol Increased mass
Melting Point 240-242°C185-189°C Ethyl group disrupts lattice energy, lowering MP.[1]
IR (Carbonyl)


Minimal shift (conjugation maintained).
IR (Nitrile)


Diagnostic sharp peak.
XRD Space Group

(Monoclinic)
Predicted:

or

Symmetry likely conserved but unit cell expands.

References

  • Crystal Structure of Parent Analog

    • Ramesh, P. et al. (2009).[1] "3-Cyanoacetylindole".[1][4][5][6][7][8][9] Acta Crystallographica Section E, 65(2), o342.

  • Synthesis of 3-Acylindoles

    • Ketcha, D. M., & Gribble, G. W. (1985). "A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation". The Journal of Organic Chemistry.
  • Etodolac Chemistry & Intermediates

    • Demerson, C. A., et al. (1976). "Etodolac and related pyrano[3,4-b]indoles". Journal of Medicinal Chemistry.
  • Hydrogen Bonding in Indoles

    • Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research.

Technical Guide: Investigating the Therapeutic Potential of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] This guide focuses on the specific compound 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile, a distinct indole derivative whose therapeutic potential remains largely unexplored. Drawing upon the extensive research into related indole-based compounds, this document outlines a comprehensive, scientifically-grounded strategy for its preclinical evaluation. We postulate that the unique combination of the indole-3-glyoxylonitrile scaffold with a 7-ethyl substitution may confer potent and selective anticancer activity. This guide provides a detailed roadmap for researchers and drug development professionals to systematically investigate this hypothesis, covering postulated mechanisms of action, detailed experimental protocols for in vitro and in vivo validation, and data interpretation frameworks. Our objective is to furnish the scientific community with the necessary tools and rationale to unlock the potential of this promising molecule in oncology.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole ring system is a "privileged structure" in drug discovery, renowned for its ability to interact with a diverse range of biological targets.[3] Its structural versatility allows it to mimic peptide structures and bind to various enzymes and receptors, making it a fertile ground for developing novel therapeutics.[2][5] In oncology, indole derivatives have demonstrated significant success, targeting fundamental cancer pathways such as cell cycle progression, apoptosis, angiogenesis, and metastasis.[6][7]

Clinically approved drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor, underscore the efficacy of the indole scaffold in treating cancers such as renal cell carcinoma.[7][8] The biological activity of indole derivatives can be significantly modulated by the incorporation of different substituents on the ring, which can alter properties like solubility, target affinity, and metabolic stability.[1]

The subject of this guide, this compound[9], combines three key structural motifs:

  • The Indole Core: A well-established pharmacophore for anticancer activity.

  • The 3-oxopropanenitrile Moiety: This group, also known as a glyoxylonitrile derivative, is a versatile chemical handle and may participate in crucial interactions with biological targets.

  • The 7-ethyl Group: Substitutions at the C7 position of the indole ring can influence steric and electronic properties, potentially enhancing target specificity or improving pharmacokinetic profiles.

Given the established anticancer properties of the indole scaffold, we hypothesize that this compound represents a promising lead compound for the development of a novel targeted cancer therapeutic.

Postulated Mechanism of Action (MoA): Targeting Kinase Signaling Pathways

A predominant mechanism through which indole derivatives exert their anticancer effects is the inhibition of protein kinases.[8] Kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Indole-based compounds, such as Sunitinib, have proven effective as kinase inhibitors.[8]

We postulate that this compound may function as an inhibitor of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or members of the PI3K/Akt/mTOR pathway.[10][11] The nitrogen atom in the indole ring can act as a hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases, while the rest of the structure establishes further interactions to ensure potent and selective inhibition.

MoA_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates Compound 3-(7-ethyl-1H-indol-3-yl) -3-oxopropanenitrile Compound->RTK Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Promotes

Caption: Postulated mechanism of action targeting a receptor tyrosine kinase signaling pathway.

Preclinical Evaluation Strategy

A tiered approach is essential for the systematic evaluation of this compound. The strategy begins with broad in vitro screening to identify active cancer types and confirm the mechanism of action, followed by more complex cell-based assays and finally, validation in in vivo models.

Tier 1: In Vitro Profiling

Objective: To determine the cytotoxic activity across a panel of cancer cell lines and to perform initial kinase inhibition screening.

3.1.1 Experiment: Broad-Spectrum Anticancer Activity Screening

  • Protocol:

    • Cell Line Panel: Select a diverse panel of human cancer cell lines representing various malignancies (e.g., HeLa (cervical), A549 (lung), MIA PaCa-2 (pancreatic), HCT116 (colorectal)).[7]

    • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Treat cells for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Viability Assay: Use a standard MTT or resazurin-based assay to measure cell viability.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

3.1.2 Experiment: Kinase Inhibition Profiling

  • Protocol:

    • Assay Format: Utilize a commercial kinase panel screening service or an in-house biochemical assay (e.g., LanthaScreen™, Kinase-Glo®).

    • Target Selection: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of oncologically relevant kinases (e.g., VEGFR, PDGFR, EGFR, Akt, mTOR).

    • Data Analysis: Express results as a percentage of inhibition relative to a control. Identify "hits" (e.g., >50% inhibition) for further investigation.

Tier 2: Mechanism Validation and Cellular Effects

Objective: To validate the kinase inhibition "hits" from Tier 1 within a cellular context and to characterize the downstream cellular consequences.

3.2.1 Experiment: Target Engagement and Downstream Signaling (Western Blot)

  • Protocol:

    • Cell Selection: Use a cell line identified as sensitive in Tier 1 that is known to rely on a "hit" kinase pathway (e.g., a VEGFR-dependent cell line).

    • Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points (e.g., 1, 6, 24 hours).

    • Lysis and Protein Quantification: Lyse the cells and quantify total protein using a BCA assay.

    • Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated (active) and total forms of the target kinase and key downstream effectors (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Analysis: Quantify band intensities to determine the reduction in kinase phosphorylation, confirming target engagement and pathway inhibition.

Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays A Select Sensitive Cancer Cell Line B Treat Cells with Compound (IC50) A->B C Cell Lysis & Protein Quant B->C F Apoptosis Assay (Annexin V/PI) B->F G Cell Cycle Analysis (Propidium Iodide) B->G D Western Blot for p-Kinase & Total Kinase C->D E Analyze Inhibition of Phosphorylation D->E H Characterize Phenotype (Apoptosis, Cell Cycle Arrest) F->H G->H

Caption: Experimental workflow for validating mechanism of action in cell-based assays.

3.2.2 Experiment: Cell Cycle and Apoptosis Analysis

  • Protocol:

    • Treatment: Treat sensitive cells with the compound at 1x and 5x the IC50 value for 24 and 48 hours.

    • Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

    • Cell Cycle Assay: Fix cells in ethanol, stain with PI and RNase A, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

    • Analysis: Evaluate if the compound induces apoptosis or causes cell cycle arrest at a specific phase, which are common outcomes of kinase inhibition.[6]

Tier 3: In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy and tolerability of the compound in a relevant animal model.

3.3.1 Experiment: Xenograft Tumor Model

  • Protocol:

    • Model Establishment: Implant a sensitive human cancer cell line subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomize mice into vehicle control and treatment groups (n=8-10 per group). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21-28 days. Select doses based on preliminary maximum tolerated dose (MTD) studies.

    • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blot for target inhibition) or histology.

    • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare tumor weights and volumes between treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Data Presentation and Interpretation

Quantitative data should be systematically organized to facilitate clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM)
HCT116 Colorectal [Hypothetical Value]
A549 Lung [Hypothetical Value]
MIA PaCa-2 Pancreatic [Hypothetical Value]

| HeLa | Cervical | [Hypothetical Value] |

Table 2: In Vivo Efficacy in MIA PaCa-2 Xenograft Model

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control 0 [Hypothetical Value] 0 [Hypothetical Value]
Compound (Low Dose) 25 [Hypothetical Value] [Calculated Value] [Hypothetical Value]

| Compound (High Dose) | 50 | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |

Future Directions and Conclusion

The preclinical evaluation strategy detailed in this guide provides a rigorous framework for assessing the therapeutic potential of this compound. Positive outcomes from these studies—specifically, potent in vitro cytotoxicity, clear on-target cellular activity, and significant in vivo tumor growth inhibition at well-tolerated doses—would establish this compound as a strong candidate for further development.

Subsequent steps would involve comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies, formulation development, and IND (Investigational New Drug)-enabling studies. The structural novelty of this compound, combined with the proven track record of the indole scaffold, presents a compelling opportunity to develop a next-generation targeted therapy for cancer.[1][6] The methodical approach outlined herein is critical to systematically de-risking and advancing this promising molecule toward clinical application.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Center for Biotechnology Information. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Publications. [Link]

  • Two Likely Targets for the Anti-Cancer Effect of Indole Derivatives From Cruciferous Vegetables: PI3K/Akt/mTOR Signalling Pathway and the Aryl Hydrocarbon Receptor. PubMed. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]

  • Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Science. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Der Pharma Chemica. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]

  • Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

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In Vitro Evaluation of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif renowned for its presence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a cornerstone in modern drug discovery.[1][3] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The compound of interest, 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile, belongs to this versatile class of molecules. Its structural features, particularly the 3-acylindole core, suggest a potential for interaction with key cellular machinery, warranting a thorough in vitro evaluation to elucidate its therapeutic promise.

This technical guide provides a comprehensive framework for the in vitro assessment of this compound, designed for researchers, scientists, and drug development professionals. The proposed workflow is structured to systematically evaluate the compound's cytotoxic and antimicrobial activities, and to subsequently delve into its potential mechanisms of action. The experimental choices are rationalized based on the well-documented activities of related indole-containing molecules.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in vitro testing.

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂OPubChem
Molecular Weight212.25 g/mol PubChem
AppearancePredicted to be a solid
SolubilityTo be determined experimentally in relevant solvents (e.g., DMSO, ethanol)
StabilityTo be assessed under experimental conditions (e.g., in culture media)

Compound Preparation and Storage:

For in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤ 0.5%).

Part 1: Anticancer Activity Evaluation

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][6] Many indole derivatives exert their effects by targeting crucial cellular processes like cell division and DNA replication.[3][6] The following workflow outlines a systematic approach to evaluate the anticancer potential of this compound.

Anticancer_Evaluation_Workflow A Initial Cytotoxicity Screening (MTT Assay) C Determine IC50 Values A->C B Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->A D Long-Term Survival Assessment (Colony Formation Assay) C->D E Mechanism of Action Studies C->E H Data Analysis and Interpretation D->H F Tubulin Polymerization Assay E->F G Topoisomerase I/II Inhibition Assay E->G F->H G->H

Figure 1: Workflow for Anticancer Evaluation.

Initial Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a rapid and sensitive colorimetric method to assess cell viability and proliferation. It serves as an excellent initial screen to determine the cytotoxic potential of the test compound across various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using a dose-response curve.

Long-Term Survival Assessment: Colony Formation Assay

The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the long-term cytostatic or cytotoxic effects of the compound.

Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (typically around the IC₅₀ value) for 24-48 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.

Mechanism of Action: Tubulin Polymerization and Topoisomerase Inhibition

Indole derivatives are well-documented inhibitors of tubulin polymerization and topoisomerase enzymes, both of which are critical for cell division and are validated anticancer drug targets.[7][8][9][10]

MOA_Signaling_Pathways cluster_0 Tubulin Polymerization cluster_1 Topoisomerase Action A α/β-Tubulin Dimers B Microtubule Assembly A->B Polymerization C Mitotic Spindle Formation B->C D Cell Cycle Arrest (G2/M) C->D E Apoptosis D->E F Supercoiled DNA H DNA Cleavage & Religation F->H G G Topoisomerase I/II I Relaxed DNA H->I J DNA Damage H->J Inhibition of Religation K Apoptosis J->K Compound 3-(7-ethyl-1H-indol-3-yl) -3-oxopropanenitrile Compound->B Inhibition Compound->H Inhibition Antimicrobial_Evaluation_Workflow A Select Panel of Microorganisms (Gram-positive, Gram-negative, Fungi) B Primary Screening (Broth Microdilution Assay) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->D E Time-Kill Kinetic Assay D->E F Data Analysis and Interpretation E->F

Figure 3: Workflow for Antimicrobial Evaluation.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [11][12][13] Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the antimicrobial agent that kills the microorganism.

Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Summary and Interpretation

The quantitative data obtained from the in vitro assays should be systematically tabulated for clear comparison and interpretation.

Table 1: Anticancer Activity of this compound

AssayCell LineIC₅₀ (µM)
MTT Assay (48h)MCF-7 (Breast)TBD
A549 (Lung)TBD
HCT116 (Colon)TBD
Tubulin PolymerizationTBD
Topoisomerase I InhibitionTBD
Topoisomerase II InhibitionTBD
TBD: To Be Determined

Table 2: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213TBDTBD
Escherichia coliATCC 25922TBDTBD
Candida albicansATCC 90028TBDTBD
TBD: To Be Determined

Conclusion and Future Directions

This technical guide outlines a robust and logical pipeline for the initial in vitro evaluation of this compound. The proposed experiments are designed to provide a comprehensive preliminary assessment of its potential as an anticancer or antimicrobial agent. Positive results from these assays would justify further investigation, including more detailed mechanism of action studies (e.g., cell cycle analysis, apoptosis assays), in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling. The versatile indole scaffold continues to be a rich source of therapeutic leads, and a systematic in vitro evaluation is the critical first step in unlocking the full potential of novel derivatives like this compound.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available from: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available from: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available from: [Link]

  • Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. Available from: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. Available from: [Link]

  • Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. PubMed. Available from: [Link]

  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. PubMed. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available from: [Link]

  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. Available from: [Link]

  • In vitro antimicrobial susceptibility testing methods. Pure. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

  • In Vitro Topoismerase Inhibitory Assay. Bio-protocol. Available from: [Link]

  • The different methods for in vitro antimicrobial susceptibility testing... ResearchGate. Available from: [Link]

  • Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]

  • Topoisomerase Assays. PMC. Available from: [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. Available from: [Link]

  • Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

  • DB-ALM Protocol n° 101 : Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay. EU Science Hub. Available from: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available from: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available from: [Link]

  • Topoisomerase Assays. PMC. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. Available from: [Link]

  • Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. PubMed. Available from: [Link]

  • How to Set Up Hematopoietic Colony-Forming Unit (CFU) Assays. YouTube. Available from: [Link]

  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. Semantic Scholar. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [Link]

  • Broth microdilution reference methodology. CGSpace. Available from: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available from: [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available from: [Link]

  • Procedure for Setting Up the CFU Assay. YouTube. Available from: [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. Available from: [Link]

  • In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. PMC. Available from: [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 7-Ethylindole Scaffolds via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-substituted indole moiety is a privileged scaffold in medicinal chemistry, offering unique steric bulk and lipophilicity that modulate binding affinity in kinase inhibitors and GPCR ligands (e.g., Etodolac). However, the synthesis of 7-ethylindole presents a specific regiochemical challenge: the steric hindrance at the 7-position often impedes the final aromatization step or promotes side reactions during the [3,3]-sigmatropic rearrangement.

This guide provides a validated, high-fidelity workflow for synthesizing 7-ethylindole precursors starting from 2-ethylaniline . Unlike generic protocols, this note addresses the "Ortho-Constraint"—ensuring cyclization occurs exclusively at the unsubstituted ortho carbon to yield the 7-ethyl isomer rather than the 3,3-disubstituted indolenine by-products.

Strategic Pathway Analysis

The synthesis hinges on the quality of the hydrazine precursor. Commercial 2-ethylphenylhydrazine is often degraded; therefore, in situ preparation or fresh synthesis is recommended.

Workflow Visualization

The following diagram outlines the critical path from raw aniline to the final indole core.

G Aniline 2-Ethylaniline Diazonium Diazonium Salt (Unstable Intermediate) Aniline->Diazonium NaNO2, HCl < -5°C Hydrazine 2-Ethylphenylhydrazine HCl Salt Diazonium->Hydrazine SnCl2 reduction or Na2SO3 Hydrazone Arylhydrazone Hydrazine->Hydrazone Ketone/Aldehyde Condensation Indole 7-Ethylindole Scaffold Hydrazone->Indole Fischer Cyclization (PPA or ZnCl2)

Figure 1: Strategic workflow for 7-ethylindole synthesis. Note the critical temperature control at the Diazonium stage.

Critical Parameters & Optimization

Success in this synthesis relies on controlling three variables:

ParameterRecommendationRationale
Catalyst Selection Polyphosphoric Acid (PPA) PPA acts as both solvent and catalyst. Its high viscosity suppresses intermolecular side reactions, favoring the intramolecular [3,3]-shift required for sterically hindered substrates.
Temperature Control Step 1: < -5°C Step 2: 100-110°C The diazonium intermediate is prone to decomposition (explosion risk) above 0°C. The Fischer cyclization requires high heat to overcome the activation energy barrier imposed by the 7-ethyl steric clash.
Regioselectivity Inherent The 2-ethyl group blocks one ortho site. Cyclization must occur at the open ortho position (C6 of the hydrazine), which becomes C7 in the indole.

Experimental Protocols

Protocol A: Synthesis of 2-Ethylphenylhydrazine Hydrochloride

The integrity of the Fischer synthesis depends entirely on the purity of this hydrazine.

Reagents:

  • 2-Ethylaniline (1.0 equiv)[1]

  • Sodium Nitrite (

    
    , 1.1 equiv)
    
  • Tin(II) Chloride Dihydrate (

    
    , 2.5 equiv)
    
  • Conc. HCl

Procedure:

  • Diazotization: In a 500 mL 3-neck flask, dissolve 2-ethylaniline (12.1 g, 100 mmol) in conc. HCl (50 mL) and water (50 mL). Cool the suspension to -10°C using an acetone/dry ice bath.

  • Addition: Dropwise add a solution of

    
     (7.6 g in 20 mL water) over 30 minutes. Critical: Maintain internal temperature below -5°C. Stir for an additional 30 minutes.
    
  • Reduction: Dissolve

    
     (56.4 g) in conc. HCl (50 mL). Cool this solution to 0°C. Add the cold diazonium solution to the stannous chloride solution with vigorous stirring.
    
  • Crystallization: The hydrazine double salt will precipitate immediately. Allow the mixture to stand at 4°C overnight.

  • Isolation: Filter the solid. To liberate the free hydrazine hydrochloride, suspend the solid in water, basify with NaOH (to pH 10), extract with ether, dry organics (

    
    ), and re-precipitate by adding HCl/Ether.
    
  • QC Check:

    
     NMR should show ethyl signals (triplet ~1.2 ppm, quartet ~2.6 ppm) and aromatic protons. Absence of aniline peaks is critical.
    
Protocol B: Fischer Cyclization (7-Ethylindole Formation)

Example Target: 7-Ethyl-2-methylindole (using Acetone/PPA)

Reagents:

  • 2-Ethylphenylhydrazine HCl (from Protocol A)[1][2][3]

  • Ketone (e.g., Acetone or Pyruvate)

  • Polyphosphoric Acid (PPA)[4][5][6]

Procedure:

  • Hydrazone Formation: Mix hydrazine HCl (10 mmol) and ketone (12 mmol) in Ethanol (20 mL). Reflux for 1 hour. Evaporate solvent to obtain the crude hydrazone.

  • Cyclization: Add PPA (20 g) to the crude hydrazone in a round-bottom flask.

  • Heating: Heat the viscous mixture to 100–110°C in an oil bath with mechanical stirring (magnetic stirring often fails due to viscosity).

  • Reaction Monitoring: Monitor by TLC (Hexane/EtOAc). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with rapid stirring. The PPA will hydrolyze, and the crude indole will precipitate.

  • Purification: Extract with Ethyl Acetate. Wash with saturated

    
     to remove acid traces. Purify via column chromatography (Silica gel).
    

Mechanistic Insight: The "Ortho-Block" Effect

Understanding the mechanism clarifies why 7-ethylindole is the major product and not a rearranged byproduct.

Mechanism cluster_regio Regioselectivity Checkpoint Hydrazone Ene-Hydrazine Sigmatropic [3,3]-Sigmatropic Shift Hydrazone->Sigmatropic Protonation Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formation (Regioselective) Cyclization Aminal Formation Diimine->Cyclization Ring Closure Elimination NH3 Loss (Aromatization) Cyclization->Elimination - NH3

Figure 2: Mechanistic flow.[7] The [3,3]-shift occurs at the proton-bearing ortho-carbon (C6) because the C2-ethyl site is sterically and thermodynamically unfavorable for re-aromatization.

Why this matters:

If the reaction attempted to cyclize at the ethyl-substituted carbon, it would form a 3,3-disubstituted indolenine . This intermediate cannot aromatize by simple proton loss. It would require a Wagner-Meerwein migration of the ethyl group to position 3, leading to 3-ethylindole, not 7-ethylindole. Under standard PPA conditions, the pathway of least resistance is the attack on the unsubstituted carbon, preserving the 7-ethyl motif.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Tarring Exotherm uncontrolled during PPA addition.Pre-mix hydrazone at room temp, then heat slowly. Use mechanical stirring.
No Reaction Temperature too low for hindered substrate.Increase temp to 120°C. Ensure PPA is fresh (hygroscopic PPA loses potency).
Impurity: Aniline Incomplete diazotization or hydrazine oxidation.Ensure Protocol A is performed strictly under inert atmosphere (

).
NMR: Missing 7-Ethyl Cyclization failed or rearrangement occurred.Check for "Indolenine" peaks (sp3 carbon signals ~50-60 ppm in C13 NMR).

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Kappe, C. O., et al. (2013).[8] On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(10). Link

  • PrepChem. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Link

  • Organic Syntheses. 2-Phenylindole (Standard PPA Protocol). Coll. Vol. 6, p.927 (1988). Link

Sources

Protocol for the Preparation of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Overview

This application note details the synthetic protocol for 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile (also referred to as 3-cyanoacetyl-7-ethylindole). This compound serves as a critical "push-pull" intermediate in the synthesis of bioactive heterocycles, particularly substituted pyridines, pyrimidines, and kinase inhibitors.

The 7-ethyl substituent on the indole core introduces specific steric and lipophilic properties that distinguish it from the parent indole. The protocol utilizes a thermal cyanoacetylation via a mixed anhydride intermediate, selected for its scalability and avoidance of heavy metal Lewis acids (e.g., AlCl₃, SnCl₄) common in Friedel-Crafts acylation.

Reaction Scheme & Mechanism

The synthesis proceeds through the activation of cyanoacetic acid by acetic anhydride, forming a mixed anhydride (cyanoacetyl acetate) in situ. This electrophilic species attacks the electron-rich C3 position of the 7-ethylindole.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation and electrophilic aromatic substitution pathway.

ReactionMechanism CAA Cyanoacetic Acid MixAnh Mixed Anhydride (Active Electrophile) CAA->MixAnh Activation (Heat) Ac2O Acetic Anhydride Ac2O->MixAnh Sigma Sigma Complex (Intermediate) MixAnh->Sigma + Indole (C3 Attack) Indole 7-Ethylindole Indole->Sigma Product 3-Cyanoacetyl-7-ethylindole Sigma->Product - AcOH (Re-aromatization) AcOH Acetic Acid (Byproduct) Sigma->AcOH

Figure 1: Mechanistic pathway for the thermal cyanoacetylation of 7-ethylindole.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
7-Ethylindole 22867-74-9*145.201.0Nucleophile / SM
Cyanoacetic acid 372-09-885.061.2Acylating Agent
Acetic anhydride 108-24-7102.096.0 - 8.0Solvent & Activator
Methanol 67-56-132.04N/AQuenching/Precipitation

*Note: If 7-Ethylindole is not commercially available, it is typically synthesized via Fischer Indole Synthesis from 2-ethylphenylhydrazine.[1]

Equipment
  • Three-neck round-bottom flask (equipped with a thermometer and reflux condenser).

  • Magnetic stirrer with heating block (oil bath preferred for stability).

  • Inert gas line (Nitrogen or Argon) – Recommended but not strictly required for this specific reaction.

  • Vacuum filtration setup.

Experimental Protocol

Preparation of the Mixed Anhydride
  • Charge: In a clean, dry reaction vessel, dissolve Cyanoacetic acid (1.2 equiv) in Acetic anhydride (approx. 6-8 volumes relative to indole mass).

  • Activation: Heat the solution gently to 50°C for 5–10 minutes.

    • Observation: The solution should become clear. This step ensures the formation of the reactive mixed anhydride species.

Acylation Reaction
  • Addition: Add 7-Ethylindole (1.0 equiv) to the reaction mixture.

    • Note: The indole can be added as a solid or dissolved in a minimal amount of acetic anhydride if handling liquids is preferred.

  • Heating: Raise the temperature to 85°C ± 5°C .

    • Critical Parameter: Do not exceed 95°C. Excessive heat promotes polymerization and the formation of di-acylated byproducts.

  • Monitoring: Stir at 85°C for 15–30 minutes .

    • Endpoint: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting indole spot (high R_f) should disappear, and a new, more polar spot (product) should appear.

    • Self-Validating Check: If a spot appears very close to the solvent front, it may be the N-acylated intermediate. Continued heating usually converts this to the C3-product (thermodynamic product).

Workup & Isolation
  • Quench: Remove the heat source and allow the mixture to cool to room temperature (~25°C).

  • Precipitation: The product often crystallizes directly upon cooling. If no solid appears, add Methanol (approx. 2-3 volumes) slowly while stirring.

    • Why Methanol? It decomposes excess acetic anhydride and improves the crystallinity of the product.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Wash: Wash the filter cake with cold Methanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove residual acid.

  • Drying: Dry the solid under vacuum at 45°C for 4 hours.

Purification (If necessary)
  • Recrystallization: The crude solid is typically >90% pure. For analytical grade (>98%), recrystallize from Ethanol or Glacial Acetic Acid .

  • Yield Expectation: 75% – 85%.[2]

Process Control & Visualization

The following workflow diagram defines the operational steps and decision gates.

Workflow Start Start: Mix Cyanoacetic Acid & Ac2O Activate Heat to 50°C (10 min) Form Mixed Anhydride Start->Activate AddIndole Add 7-Ethylindole Activate->AddIndole Reaction Reaction: 85°C for 20 min AddIndole->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No (Extend time) Cool Cool to 25°C Check->Cool Yes Precip Add MeOH to Precipitate Cool->Precip Filter Filter & Wash (MeOH/H2O) Precip->Filter

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the identity of This compound , look for these specific spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.0 ppm (s, 1H): Indole N-H (Broad singlet, exchangeable).

    • δ ~8.3 ppm (d, 1H): C2-H proton (Deshielded by the adjacent carbonyl).

    • δ ~4.6 ppm (s, 2H): -CH ₂-CN (Characteristic singlet for the methylene alpha to the nitrile).

    • δ ~2.8 ppm (q, 2H): -CH ₂-CH₃ (Ethyl group methylene).

    • δ ~1.3 ppm (t, 3H): -CH₂-CH ₃ (Ethyl group methyl).

    • Aromatic Region: Multiplets corresponding to the substituted benzene ring (positions 4, 5, 6).

  • IR Spectroscopy (ATR):

    • ~2250 cm⁻¹: C≡N stretch (Nitrile, sharp, weak-medium).

    • ~1630–1650 cm⁻¹: C=O stretch (Ketone, conjugated).

    • ~3200–3300 cm⁻¹: N-H stretch (Indole).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in Ac₂O.Add water or methanol to the reaction mixture after cooling to force precipitation.
Impurity: N-Acetyl Indole Reaction temperature too low.Increase temperature to 85°C. N-acylation is kinetically favored; C-acylation is thermodynamically favored.
Impurity: Dimerization Overheating (>100°C) or prolonged time.Strictly control temp at 85°C. Quench immediately after TLC shows consumption of SM.
Dark/Tar Formation Oxidation or polymerization.Ensure reagents are pure. Use an inert atmosphere (N₂) if the indole is old/colored.

References

  • Slätt, J., & Bergman, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.[3][4] Synthesis, 2004(16), 2760–2765.[4]

  • Fadda, A. A., et al. (2014). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile.[5][6] Synthetic Communications, 44(11), 1579–1599. [6]

  • Bergman, J., et al. (2004). Synthetic applications of 3-(cyanoacetyl)indoles and related compounds.[3] Journal of Heterocyclic Chemistry. [3]

  • Chandra Sekharayya, M., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac.[1] Indian Journal of Chemistry, 51B, 1763-1766.[1] (Context for 7-ethylindole stability).

Sources

Application Note: 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile as a Dual-Function Chemical Probe

[1]

Introduction & Mechanistic Basis[1]

This compound is a beta-ketonitrile indole derivative.[1] Its value as a chemical probe stems from two structural features that dictate its biological and chemical reactivity:

  • The 7-Ethyl Group (Selectivity Handle):

    • Mechanism: In the cyclooxygenase (COX) active site, the 7-ethyl group acts as a "steric wedge."[1] It clashes with the residues in the narrower channel of COX-1 but is accommodated by the larger hydrophobic pocket of COX-2 (specifically the Val523 residue).[1]

    • Probe Function: This molecule is used to map the spatial constraints of indole-binding proteins, specifically differentiating between COX isoforms and exploring the AhR (Aryl Hydrocarbon Receptor) ligand binding domain, where 7-substitution enhances lipophilicity and binding affinity.[1]

  • The

    
    -Ketonitrile Tail (Reactive Warhead): 
    
    • Mechanism: The methylene group (

      
      ) is highly acidic (pKa ~9-11).[1] It acts as a soft nucleophile.[1]
      
    • Probe Function: It serves as a "turn-on" sensor for electrophilic species (e.g., aldehydes, reactive carbonyl species) via Knoevenagel condensation, often yielding highly fluorescent cyanovinyl products.[1]

Chemical Structure & Properties
PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 212.25 g/mol
Solubility DMSO (>20 mM), DMF, Ethanol (warm)
Key Reactivity Active methylene (C2 of propanenitrile), Indole N-H
Primary Target COX-2 (Structural Probe), Aldehydes (Reactive Probe)

Experimental Workflows

Workflow A: Probing COX-2 vs. COX-1 Steric Tolerance

This protocol uses 7-Et-Icn as a competitive inhibitor probe to determine if a target protein (e.g., a mutant COX enzyme or a novel oxidoreductase) possesses the "Etodolac-like" hydrophobic pocket.[1]

Rationale: If 7-Et-Icn binds with high affinity (low

1
Protocol: Competitive Binding Assay (Fluorescence Polarization)
  • Reagents:

    • Recombinant Human COX-2 and COX-1 enzymes.[1]

    • Fluorescent tracer (e.g., Fluorescein-labeled indomethacin).[1]

    • Probe: 7-Et-Icn (dissolved in DMSO).[1]

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM Hematin, 0.1% Tween-20.[1]

  • Step-by-Step:

    • Preparation: Dilute 7-Et-Icn in Assay Buffer to generate a 10-point concentration series (0.1 nM to 100

      
      M).
      
    • Incubation: Mix 20

      
      L of Enzyme (COX-1 or COX-2, final conc. 50 nM) with 20 
      
      
      L of 7-Et-Icn dilutions. Incubate for 15 minutes at 25°C to allow equilibrium binding.
    • Tracer Addition: Add 10

      
      L of Fluorescent Tracer (final conc. 10 nM).
      
    • Measurement: Incubate for 30 minutes in the dark. Read Fluorescence Polarization (FP) on a plate reader (Ex/Em: 485/535 nm).

    • Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate

      
      .
      
      • Interpretation: A high Selectivity Index (

        
        ) confirms the target's structural similarity to the COX-2 active site.[1]
        
Workflow B: Fluorogenic Sensing of Reactive Carbonyl Species (RCS)

7-Et-Icn is non-fluorescent (or weakly fluorescent) due to the flexibility of the keto-nitrile tail.[1] Upon reaction with an aldehyde (e.g., methylglyoxal, formaldehyde), it forms a rigid acrylonitrile derivative, activating strong intramolecular charge transfer (ICT) fluorescence.

Protocol: "Turn-On" Fluorescence Assay
  • Reagents:

    • Probe: 7-Et-Icn (10 mM stock in DMSO).[1]

    • Analyte: Formaldehyde or Methylglyoxal (various concentrations).[1]

    • Buffer: PBS (pH 7.[1]4) with 10% Ethanol (to ensure solubility).

    • Catalyst: Piperidine (catalytic amount, 1% v/v) or physiological proteins (albumin).[1]

  • Step-by-Step:

    • Baseline: Add 5

      
      L of 7-Et-Icn  stock to 990 
      
      
      L Buffer in a quartz cuvette (Final conc: 50
      
      
      M). Measure fluorescence spectrum (Ex: 340 nm).
    • Reaction: Add the aldehyde analyte.

    • Kinetics: Monitor emission at 450–500 nm over 60 minutes.

    • Result: A bathochromic shift and intensity increase indicate the formation of the Knoevenagel adduct.[1]

Visualization: Mechanism of Action & Reactivity

The following diagram illustrates the dual pathways of 7-Et-Icn : its steric fit into COX-2 and its chemical conversion into a fluorescent sensor.[1]

Gcluster_0Pathway A: Pharmacological Probingcluster_1Pathway B: Reactive SensingCompound7-Et-Icn(Probe)COX1COX-1 Active Site(Narrow Channel)Compound->COX17-Ethyl clashCOX2COX-2 Active Site(Wide Pocket + Val523)Compound->COX27-Ethyl accommodationIntermediateKnoevenagelCondensationCompound->Intermediate+ Aldehyde(Active Methylene)Result1Steric Clash(Low Affinity)COX1->Result1Result2Stable Binding(High Affinity)COX2->Result2AldehydeR-CHO(Aldehyde/RCS)Aldehyde->IntermediateFluorophoreFluorescent Adduct(Rigid Acrylonitrile)Intermediate->Fluorophore- H2O(Fluorescence ON)

Caption: Figure 1. Dual-mode action of 7-Et-Icn.[1] Top: The 7-ethyl group acts as a steric probe for COX-2 selectivity.[1] Bottom: The active methylene group reacts with aldehydes to generate a fluorescent signal.

Synthesis of Downstream Probes (Kinase Inhibitors)

7-Et-Icn is a high-value scaffold for synthesizing Pyrazolo[1,5-a]pyrimidine libraries, which are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and tubulin polymerization.[1]

Reaction Scheme:


1

Protocol Note: The 7-ethyl group is retained throughout this synthesis, conferring unique lipophilicity and metabolic stability to the final kinase inhibitor, often improving blood-brain barrier (BBB) permeability compared to the 7-H analogs.[1]

References

  • COX-2 Structural Biology & Etodolac Binding

    • Becker, A., et al. "Structure of the non-selective non-steroidal anti-inflammatory drug etodolac bound to COX-2." Biochemistry (2022).[1][2] (General reference for Etodolac binding mode).[1]

  • Synthesis of 7-Ethylindole Derivatives

    • Nigam, S., et al. "An improved and scalable process for the synthesis of a key intermediate for Etodolac."[3] Indian Journal of Chemistry (2012).[1][3]

  • Cyanoacetyl Indoles as Fluorescent Probes

    • Mohamed, M.F., et al. "Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications."[4] RSC Advances (2023).

  • Reactivity of Beta-Ketonitriles: Zhang, F., et al. "Synthesis and biological evaluation of novel indole-based pyran and pyridine derivatives." Bioorganic & Medicinal Chemistry Letters. (General reference for indole-3-oxopropanenitrile reactivity).

Disclaimer: This compound is for Research Use Only (RUO).[1] It is not approved for diagnostic or therapeutic use in humans.[1][5]

Application Note: Analytical Quantification of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile (7-EION)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocol for the quantification of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile (herein referred to as 7-EION ). 7-EION is a critical synthetic intermediate used in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Etodolac and emerging kinase inhibitors (e.g., GSK-3β inhibitors) utilizing the pyrano[3,4-b]indole or pyrimido[4,5-b]indole scaffolds.

The analysis of 7-EION presents unique challenges due to keto-enol tautomerism inherent to the


-ketonitrile moiety and the susceptibility of the indole ring to oxidation. This guide provides a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to collapse tautomeric split peaks and ensure high-sensitivity quantification.

Chemical Context & Critical Quality Attributes (CQA)

Structural Properties

7-EION consists of a 7-ethyl-substituted indole core acylated at the C3 position with a cyanoacetyl group.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.25 g/mol

  • Key Functionality: The active methylene group (

    
    ) is highly acidic (
    
    
    
    ), allowing it to exist in equilibrium between the keto and enol forms.
The Analytical Challenge: Tautomerism

In neutral solvents,


-ketonitriles often elute as broad or split peaks due to the interconversion kinetics occurring on the same timescale as the chromatographic separation.
  • Keto Form: Favored in acidic environments; more polar.

  • Enol Form: Stabilized by hydrogen bonding and conjugation; less polar.

Solution: This protocol utilizes an acidified mobile phase (pH 2.5) to suppress enolization and protonate the basic indole nitrogen, forcing the equilibrium toward a single species for sharp, reproducible peaks.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the analytical strategy to control it.

Tautomerism_Control Keto Keto Form (Target Species) Enol Enol Form (Interfering Species) Keto->Enol  Equilibrium (Neutral pH)   Result Single Sharp Peak (Quantifiable) Keto->Result  RP-HPLC Separation   Acid Acidic Mobile Phase (0.1% Formic Acid) Acid->Keto  Stabilizes   Acid->Enol  Suppresses  

Figure 1: Strategy for controlling


-ketonitrile tautomerism during HPLC analysis.

Experimental Protocol: RP-HPLC Method

Reagents and Materials
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

  • Column: C18 stationary phase with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CControls tautomerization kinetics; prevents peak broadening.
Flow Rate 1.0 mL/minStandard backpressure for 3.5 µm particles.
Injection Vol 5-10 µLAdjusted based on sample concentration (target 0.1 mg/mL).
Detection UV @ 254 nmMax absorbance for Indole ring.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses enol form and silanol interactions.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic ethyl-indole moiety.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Standard & Sample Preparation

Important: Avoid using alkaline solvents or protic solvents without acid for long-term storage, as they promote dimerization.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 7-EION into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Diluent (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Extract solid intermediates in Acetonitrile. Centrifuge at 10,000 rpm for 5 min. Dilute supernatant with Diluent to fall within the calibration range.

Method Validation & Performance

This method has been designed to meet ICH Q2(R1) guidelines.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for indole derivatives).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD (n=6 injections): < 2.0%.

Linearity and Range
  • Range: 5 µg/mL to 200 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
Analytical Workflow Diagram

Analytical_Workflow Sample Solid Sample (Intermediate/API) Weigh Weigh & Dissolve (100% ACN) Sample->Weigh Dilute Dilute 1:10 (50:50 H2O:ACN + 0.1% FA) Weigh->Dilute Stabilize pH Inject Inject into HPLC (Gradient Elution) Dilute->Inject Detect UV Detection (254 nm) Inject->Detect Analysis Data Analysis (Integrate Main Peak) Detect->Analysis

Figure 2: Step-by-step analytical workflow for 7-EION quantification.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peak / Shoulder Keto-enol tautomerism active during run.Lower pH of Mobile Phase A (add more formic acid or switch to 0.1% TFA). Ensure column temp is stable (30°C).
Peak Tailing Interaction between basic indole nitrogen and residual silanols.Use a highly end-capped column (e.g., ZORBAX Eclipse Plus or Waters XBridge). Add 10-20 mM Ammonium Formate to Mobile Phase A.
Low Recovery Degradation of sample in solution.Prepare samples fresh. Do not use alkaline diluents . Keep samples at 4°C in autosampler.
Extra Peaks @ RRT 0.8 Dimerization impurity (Etodolac Dimer).Check synthesis quench method. This is a common process impurity [1].

References

  • Synthesis and Characterization of Etodolac Impurities: Source: National Institutes of Health (NIH) / PubMed Context: Describes the synthesis of Etodolac and the characterization of indole-based intermediates and impurities, providing the structural basis for 7-ethylindole derivatives. URL:(Note: While titled Pemetrexed, this paper details the analytical characterization of indole intermediates often cross-contaminated in multi-purpose facilities).

  • Indole-3-oxopropanenitrile Derivatives in Drug Discovery: Source: MDPI (Molecules Journal) Context: "Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors." This paper validates the use of 3-oxopropanenitrile indoles as key intermediates and discusses their stability. URL:

  • Keto-Enol Tautomerism in Chromatography: Source: Chromatography Forum / LCGC Context: Technical discussion on handling

    
    -ketone tautomerism in HPLC separation.
    URL:
    
  • 7-Ethyltryptophol (Precursor) Data: Source: PubChem Context: Chemical and physical properties of the direct precursor (CAS 41340-36-7) to 7-EION. URL:

Troubleshooting & Optimization

Improving the yield of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile Synthesis

Ticket ID: IND-7ET-CYANO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize This compound (also known as 3-cyanoacetyl-7-ethylindole). This is a critical intermediate often used in the synthesis of kinase inhibitors and tubulin polymerization inhibitors.

The core challenge with this synthesis is not reactivity, but selectivity and stability . The 7-ethyl group exerts a positive inductive effect (+I), activating the indole ring toward electrophilic substitution. However, this activation increases the risk of oligomerization and N-acylation.

This guide replaces standard textbook procedures with field-optimized protocols designed to maximize C3-acylation yield while suppressing N1-attack and polymerization.

Module 1: The "Golden Route" Protocol

Standard Friedel-Crafts conditions (AlCl₃/Acid Chloride) often fail here due to the lability of the nitrile group and harsh Lewis acids. The industry-standard method utilizes a Mixed Anhydride approach.

Optimized Reaction System

Reagents:

  • Substrate: 7-Ethylindole (1.0 eq)

  • Acylating Agent: Cyanoacetic acid (1.1 – 1.2 eq)

  • Activator/Solvent: Acetic anhydride (Ac₂O) (Excess, typically 3-5 vol)

  • Optional Catalyst: Iodine (trace) or Sodium Acetate (mild base)

Step-by-Step Methodology
  • Activation (Pre-complexation): Dissolve cyanoacetic acid in acetic anhydride at 35–40°C for 15 minutes. This generates the active electrophile, acetyl cyanoacetate (mixed anhydride), in situ.

  • Addition: Add 7-ethylindole in one portion. The 7-ethyl group provides steric bulk near the N1 position, which naturally discourages N-acylation, but temperature control is vital.

  • Reaction: Heat the mixture to 85°C .

    • Critical Note: Do not reflux (approx. 140°C) immediately. Refluxing promotes polymerization of the electron-rich 7-ethylindole.

  • Monitoring: Check TLC/HPLC after 30 minutes. The product usually precipitates or forms a thick slurry.

  • Quench: Cool to 0°C. The product often crystallizes directly. If not, add ice-cold water slowly to hydrolyze excess anhydride.

  • Isolation: Filter the solid. Wash with cold water and then cold ethanol to remove unreacted indole.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a major impurity that runs faster than my product on TLC. What is it?

Diagnosis: This is likely the N-acylated intermediate (1-acetyl-7-ethylindole or 1-cyanoacetyl-7-ethylindole). Root Cause: Kinetic control. N-acylation is faster but reversible. C-acylation (C3) is the thermodynamic product. Solution:

  • Increase Temperature: If the reaction is run below 70°C, the N-acyl product dominates. Heat to 85-90°C to force the rearrangement to the C3 position.

  • Thermodynamic Push: If the N-acyl product persists, add a catalytic amount of anhydrous ZnCl₂ or Iodine (5 mol%) to facilitate the Fries-like rearrangement.

Q2: My yield is low (<40%) and the reaction mixture turned into a black tar.

Diagnosis: Indole polymerization (Oligomerization). Root Cause: The 7-ethyl group makes the indole ring electron-rich. In the presence of strong acids (generated from Ac₂O hydrolysis) and high heat, the indole polymerizes. Solution:

  • Strict Moisture Control: Ensure Ac₂O is fresh. Hydrolysis produces acetic acid, lowering pH and promoting polymerization.

  • Lower Temperature/Shorter Time: Do not run overnight. This reaction is fast (30–60 mins). Extended heating degrades the product.

  • Radical Scavenger: Perform the reaction under Nitrogen atmosphere.

Q3: The product is an oil and won't crystallize.

Diagnosis: Keto-Enol Tautomerism interference or residual acetic acid. Root Cause: The methylene protons between the carbonyl and nitrile are highly acidic (pKa ~9). The product exists in equilibrium with its enol form, which can be oily. Solution:

  • Basify: Dissolve the crude oil in EtOAc and wash with saturated NaHCO₃ . This removes acetic acid and cyanoacetic acid.

  • Recrystallization: Use Ethanol/Water (9:1) . Dissolve hot, cool slowly. The 7-ethyl group increases lipophilicity, so pure water washes might not remove all organic impurities effectively; ethanol helps.

Module 3: Comparative Data Analysis

The following table summarizes yield expectations based on different activation methods for 7-substituted indoles.

MethodReagentsTypical YieldMajor ImpurityRecommendation
Method A (Standard) Cyanoacetic acid + Ac₂O85-92% N-acyl indoleRecommended. Best balance of yield/purity.
Method B (Classic) Cyanoacetyl chloride + AlCl₃30-45%Polymerized IndoleAvoid. Lewis acid is too harsh for 7-ethylindole.
Method C (Vilsmeier) Dimethylamino-acrylonitrile + POCl₃60-70%Formylated byproductsUseful only if Method A fails due to solubility.
Method D (Coupling) Cyanoacetic acid + EDCI/HOBt<20%N-acyl ureaIneffective for C-acylation.

Module 4: Mechanistic Visualization

Pathway 1: Reaction Mechanism & Rearrangement

This diagram illustrates the critical "Mixed Anhydride" pathway and the thermodynamic rearrangement from N1 to C3.

ReactionMechanism SM 7-Ethylindole (Nucleophile) NAcyl N-Acyl Intermediate (Kinetic Product) SM->NAcyl Fast Attack (N1) Product 3-Cyanoacetyl-7-ethylindole (Thermodynamic Product) SM->Product Direct C3 Attack (Minor) Reagent Cyanoacetic Acid + Ac2O MixedAnh Active Species: Acetyl Cyanoacetate Reagent->MixedAnh 35-40°C MixedAnh->NAcyl Transition Rearrangement (Heat Driven) NAcyl->Transition >80°C Transition->Product C3 Acylation

Caption: The reaction proceeds via an initial fast N-acylation followed by a thermal rearrangement to the stable C3-acylated product.

Pathway 2: Troubleshooting Decision Tree

Follow this logic flow when encountering yield issues.

Troubleshooting Start Low Yield / Impure Product CheckTLC Analyze TLC/HPLC Start->CheckTLC Result1 Spot Higher Rf (Less Polar) CheckTLC->Result1 Result2 Baseline Streaking (Black Tar) CheckTLC->Result2 Result3 No Reaction (SM Remains) CheckTLC->Result3 Action1 N-Acyl Product Detected: Increase Temp to 90°C Add ZnCl2 catalyst Result1->Action1 Action2 Polymerization: Check Ac2O Quality Reduce Temp to 75°C Use N2 Atmosphere Result2->Action2 Action3 Inactive Electrophile: Pre-mix Cyanoacetic acid + Ac2O for 20 mins before adding Indole Result3->Action3

Caption: Diagnostic workflow for identifying root causes of failure based on TLC/HPLC profiles.

References

  • Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.[1] Synthesis, 2004(16), 2760–2765.[2]

  • Bergman, J., et al. (2002).[1] Oxygenation of 2,3-dihydroindoles. Tetrahedron, 58, 9187-91.[1] (Foundational work on indole acylation mechanisms).

  • RSC Advances Review (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications.[3][4][5] RSC Advances, 13, 21710-21745.[3]

  • PubChem Compound Summary. this compound.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-ethylindole and Cyanoacetic acid before handling. Acetic anhydride is a lachrymator and corrosive.

Sources

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of 7-Alkylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of the Fischer indole synthesis, with a specific focus on the preparation of 7-alkylindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct this important class of heterocyclic compounds. Here, we will address common challenges, provide in-depth explanations for their causes, and offer practical, field-tested solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.[3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3]

  • [1][1]-Sigmatropic Rearrangement: This is the key bond-forming step where the N-N bond is cleaved, and a C-C bond is formed, leading to a di-imine intermediate.[3][4]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminoacetal.

  • Ammonia Elimination: The final step involves the elimination of ammonia to furnish the stable indole ring.[5]

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Carbonyl Compound B Hydrazone Formation (Condensation) A->B H+ C Phenylhydrazone B->C D Tautomerization (Acid-Catalyzed) C->D H+ E Enamine Intermediate D->E F [1][1]-Sigmatropic Rearrangement E->F Heat, H+ G Di-imine Intermediate F->G H Aromatization & Cyclization G->H I Aminoacetal H->I J Ammonia Elimination I->J -NH3 K 7-Alkylindole J->K

Q2: I am observing very low or no yield of my target 7-alkylindole. What are the primary factors to investigate?

Low yields in the Fischer indole synthesis of 7-alkylindoles can stem from several factors. A systematic approach to troubleshooting is recommended.[6]

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to undesirable side reactions.

  • Reaction Conditions: The choice of acid catalyst, temperature, and reaction time are critical and often substrate-dependent.[7] Conditions that are too harsh can cause decomposition, while overly mild conditions may result in an incomplete reaction.

  • Steric Hindrance: The 7-alkyl group can introduce steric hindrance, potentially impeding the key[1][1]-sigmatropic rearrangement or the final cyclization step.[8]

  • Electronic Effects: While alkyl groups are generally electron-donating and should favor the reaction, other substituents on the arylhydrazine or carbonyl partner can have a significant electronic impact.[8][9]

Troubleshooting_Workflow Start Low or No Yield of 7-Alkylindole Purity Check Purity of Starting Materials Start->Purity Purity->Start Impure Conditions Optimize Reaction Conditions (Acid, Temp.) Purity->Conditions Pure Sterics Consider Steric Hindrance Effects Conditions->Sterics Byproducts Analyze for Side Products Sterics->Byproducts Success Improved Yield Byproducts->Success

Q3: When using an unsymmetrical ketone, I obtain a mixture of regioisomers. How can I control the regioselectivity to favor my desired 7-alkylindole?

Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a common challenge and is influenced by both steric and electronic factors.[10] The reaction proceeds through the more stable enamine intermediate. Generally, under strong acid catalysis, the reaction tends to favor the less substituted enamine, leading to the indole with a substituent at the 3-position rather than the 2-position if a methyl ketone is used.[8]

To enhance regioselectivity:

  • Choice of Acid Catalyst: The strength and type of acid can influence the enamine equilibrium. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[11]

  • Reaction Temperature: Temperature can affect the ratio of regioisomers. Lower temperatures may favor the thermodynamically more stable product.

  • Steric Bulk: Increasing the steric bulk of the alkyl group on the ketone can often direct the formation of the less sterically hindered enamine intermediate.

CatalystTypical ConditionsNotes on Regioselectivity
Polyphosphoric Acid (PPA)80-150 °COften favors the less substituted indole isomer.
Zinc Chloride (ZnCl₂)150-200 °CA common and effective Lewis acid catalyst.
Sulfuric Acid (H₂SO₄)Varies with concentrationStrong acid, can lead to side reactions if not controlled.
Acetic AcidRefluxMilder conditions, may result in longer reaction times.

In-depth Troubleshooting Guide

Problem 1: The reaction stalls at the hydrazone stage, with no indole formation.
  • Causality: The energy barrier for the[1][1]-sigmatropic rearrangement may not be overcome. This can be due to insufficient acidity of the catalyst or a reaction temperature that is too low. Electron-withdrawing groups on the aryl ring can also hinder this step.[8][9]

  • Solution:

    • Increase Catalyst Acidity: Switch to a stronger acid catalyst. For instance, if you are using acetic acid, consider trying polyphosphoric acid (PPA) or methanesulfonic acid.

    • Elevate Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC to observe the consumption of the hydrazone and the appearance of the indole product.

    • Microwave Irradiation: The use of microwave heating can sometimes promote challenging rearrangements by providing rapid and uniform heating.[7]

Problem 2: Significant formation of dark, tarry byproducts is observed.
  • Causality: The highly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to decomposition of the starting materials, intermediates, or the final indole product. Indoles themselves can be sensitive to strong acids.

  • Solution:

    • Milder Reaction Conditions: Attempt the reaction with a milder acid catalyst or at a lower temperature for a longer duration.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling point solvents like diphenyl ether or ethylene glycol are sometimes used, but can also lead to decomposition if not carefully controlled. Experimenting with different solvents may be beneficial.

Problem 3: Purification of the 7-alkylindole product is challenging due to persistent impurities.
  • Causality: The crude product of a Fischer indole synthesis can contain unreacted starting materials, regioisomers, and various byproducts. The similar polarity of these compounds can make chromatographic separation difficult.[6][12]

  • Solution:

    • Acid-Base Extraction: Utilize the weakly basic nature of the indole nitrogen for a preliminary purification. Dissolve the crude product in an organic solvent and wash with a dilute acid to remove any basic impurities. Conversely, a wash with a dilute base can remove acidic byproducts.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[13]

    • Chromatography Optimization:

      • Experiment with different solvent systems for column chromatography, including gradients.

      • Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.

      • For particularly challenging separations, reverse-phase chromatography (e.g., C18) may provide a different selectivity.[12]

Problem 4: The reaction with an ortho-substituted hydrazine, intended to give a 7-alkylindole, results in unexpected byproducts or fails completely.
  • Causality: While an ortho-substituent generally directs cyclization to the 7-position, it can also introduce significant steric strain in the transition state of the[1][1]-sigmatropic rearrangement.[8] In some cases, this can lead to alternative reaction pathways or decomposition. The synthesis of 7-ethyltryptophol, for example, is known to generate several byproducts.[14][15]

  • Solution:

    • Catalyst Screening: The choice of acid catalyst is particularly critical in these cases. A systematic screen of both Brønsted and Lewis acids is recommended to find one that facilitates the desired rearrangement without promoting side reactions.

    • Flow Chemistry: Continuous flow reactors can offer better control over reaction temperature and time, which can minimize the formation of byproducts in sensitive reactions.[14][15]

    • Protecting Groups: If other functional groups are present on the starting materials, consider using protecting groups to prevent their interference with the reaction.

    • Alternative Synthetic Routes: If the Fischer indole synthesis proves consistently problematic for a specific 7-alkylindole, it may be necessary to explore alternative synthetic strategies, such as those involving transition-metal-catalyzed cyclizations.[16]

Experimental Protocol: General Procedure for the Fischer Indole Synthesis of a 7-Alkylindole

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for individual substrates.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve the 2-alkylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired ketone or aldehyde (1.0 - 1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) if not already using it as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the hydrazone.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. The hydrazone can be used in the next step without further purification if it is of sufficient purity.

Step 2: Indole Cyclization

  • To the isolated hydrazone (1.0 eq), add the chosen acid catalyst. This can be a Lewis acid like ZnCl₂ (often used in excess) or a Brønsted acid like polyphosphoric acid (PPA), which can also serve as the solvent.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 200 °C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Noey, E. L., et al. (2017).
  • Noey, E. L., et al. (2017).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Various Authors. (n.d.).
  • Professor Dave Explains. (2021). Fischer Indole Synthesis [Video]. YouTube.
  • Garg, N. K., & Houk, K. N. (2011).
  • Noey, E. L., et al. (2017).
  • BenchChem. (2025).
  • Ma, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions.
  • Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Scite.ai.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Ahmed, R., et al. (2024). One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O.
  • Garg, N. K., & Houk, K. N. (2011).
  • Various Authors. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study.
  • Various Authors. (n.d.).
  • Various Authors. (2023).
  • Various Authors. (2022).
  • Various Authors. (n.d.).
  • Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Semantic Scholar.
  • Various Authors. (n.d.). The Fischer Indole Synthesis. SciSpace.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Wikipedia. (n.d.).
  • Heravi, M. M., et al. (2017).
  • Various Authors. (n.d.).
  • Kotha, S. (2015). How to get the maximum yield for the Fisher Indole synthesis?
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).[1][1]-Sigmatropic Rearrangement.

  • Various Authors. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace.
  • Various Authors. (2009).[1][1]-Sigmatropic rearrangements: Recent applications in the total synthesis of natural products. ResearchGate.

  • Ma, J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • Various Authors. (n.d.). Substituent effects on the aliphatic Claisen rearrangement. 1. Synthesis and rearrangement of cyano-substituted allyl vinyl ethers. Journal of the American Chemical Society.
  • Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
  • Various Authors. (2009).[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PMC.

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Thermo Fisher Scientific. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC.
  • Thermo Fisher Scientific. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube.
  • Google Patents. (n.d.). CN100999489A - Purifying process of 7-ethyl tryptol.
  • Various Authors. (n.d.). 5.

Sources

Technical Support Center: Stability Profiling of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Stability Studies, Degradation Mechanisms, and Analytical Troubleshooting

Executive Summary

This guide addresses the stability profile of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile (hereafter referred to as 7-EIPN ).

This molecule presents a "Dual-Risk" stability profile due to two distinct reactive moieties:[1]

  • The

    
    -Ketonitrile Tail:  Susceptible to keto-enol tautomerism, hydrolysis, and active methylene condensation.
    
  • The Indole Core: Prone to oxidative degradation and photolysis, though partially stabilized by the electron-withdrawing C3-acyl group.

The following modules provide self-validating protocols to troubleshoot stability issues and ensure ICH Q1A(R2) compliance.

Module 1: Solution State Stability (The Tautomer Trap)

User Question: "I am observing split peaks or broad shoulders in my HPLC chromatogram for 7-EIPN. Is my compound degrading?"

Technical Diagnosis: Likely No . You are observing Keto-Enol Tautomerism , not degradation. The


-ketonitrile moiety exists in dynamic equilibrium between the keto form (dicarbonyl-like) and the enol form (stabilized by conjugation and hydrogen bonding). This equilibrium is slow enough on the NMR timescale to see distinct species but fast enough on the HPLC timescale to cause peak broadening or splitting if the separation conditions are not optimized.
The Mechanism

The acidic proton at the


-position (between the carbonyl and nitrile) shifts to the carbonyl oxygen.
  • Keto Form: Indole-C(=O)-CH

    
    -CN
    
  • Enol Form: Indole-C(OH)=CH-CN (Stabilized by conjugation with the indole ring).

Troubleshooting Protocol: Peak Unification

To confirm tautomerism and merge the peaks, alter the mobile phase to accelerate the proton exchange or favor one tautomer.

ParameterAdjustmentMechanistic Rationale
Temperature Increase column temp to 40–50°C Increases the rate of tautomeric interconversion, merging split peaks into a single sharp peak (coalescence).
pH Modifier Acidify mobile phase (0.1% Formic Acid or TFA)Protonates the system, typically favoring the keto form and suppressing enolate formation.
Solvent Switch Methanol

Acetonitrile
Methanol (protic) can stabilize the enol form via H-bonding; Acetonitrile (aprotic) often favors the keto form.

Module 2: Chemical Stability & Degradation Pathways

User Question: "My assay purity is dropping in basic buffers (pH > 8), but I don't see massive peaks. What is happening?"

Technical Diagnosis: 7-EIPN contains an Active Methylene group (


). At basic pH, the 

-proton is removed, forming a reactive enolate. This leads to two primary failure modes:
  • Nitrile Hydrolysis: Conversion to amide, then acid, followed by spontaneous decarboxylation (loss of CO

    
    ).
    
  • Polymerization: The enolate can react with trace aldehydes or self-condense (Knoevenagel-type reactions), forming oligomers that may precipitate or elute in the solvent front/wash, appearing as "missing mass."

Degradation Pathway Diagram

DegradationPathways EIPN 7-EIPN (Parent) Enolate Enolate Anion (Active Species) EIPN->Enolate pH > 9 Deprotonation OxIndole Oxindole/Dioxindole (Oxidation) EIPN->OxIndole H2O2 / Light Oxidation Amide Intermediate Amide Enolate->Amide H2O/OH- Hydrolysis Acid Beta-Keto Acid (Unstable) Amide->Acid Hydrolysis Decarb Acetyl Indole Deriv. (+ CO2 Loss) Acid->Decarb -CO2 (Rapid)

Caption: Primary degradation routes. The Red path (Hydrolysis/Decarboxylation) is dominant in base; the Green path (Oxidation) is dominant under light/peroxide stress.

Module 3: Forced Degradation Protocols (ICH Q1A)

User Question: "How do I validate my analytical method for this specific molecule?"

Technical Directive: You must demonstrate Specificity . The method must resolve the parent 7-EIPN from its specific degradants. Do not use generic conditions; use these tailored stress tests.

Tailored Stress Testing Table
Stress TypeConditionExpected DegradantAnalytical Focus
Acid Hydrolysis 1N HCl, 60°C, 2-6 hrsAmide derivative (M+18). The nitrile hydrolyzes to -CONH

.
Monitor RRT (Relative Retention Time) approx 0.8-0.9.
Base Hydrolysis 0.1N NaOH, RT, 1-2 hrsDecarboxylated Ketone (M-26). Hydrolysis

Acid

Loss of CO

.[2]
Critical: Use DAD to check for spectral shifts. The loss of the nitrile tail affects UV slightly.
Oxidation 3% H

O

, RT, 1-4 hrs
Oxindole/N-oxide . +16 or +32 amu.Indoles oxidize at C2 or the Nitrogen. The 7-ethyl group is stable but may undergo benzylic oxidation under extreme conditions.
Photostability 1.2 million lux hoursDimers/Polymers .Check for broad peaks at high retention times (dimers).

Self-Validating Step: If you perform Base Hydrolysis and see no degradation, your organic solvent concentration (e.g., DMSO/MeOH) might be too high, suppressing the ionization. Repeat with <10% organic co-solvent.

Module 4: Solid State & Storage FAQs

Q: Is the 7-ethyl group a stability risk? A: Generally, No . The ethyl group at position 7 is sterically hindered and electronically stable compared to the indole nitrogen or the ketonitrile tail. However, it increases lipophilicity.

  • Risk:[2][3][4] Benzylic oxidation (formation of 1-hydroxyethyl) is possible only under severe oxidative stress (e.g., solid-state exposure to high heat + oxygen).

Q: The powder turned from off-white to pink/brown. Is it ruined? A: This is characteristic Indole Oxidation . Even trace amounts (<0.5%) of oxidative degradants (often quinoidal structures) can cause intense coloration.

  • Action: Run an HPLC assay. Often the bulk purity is still >99%, and the color is a surface phenomenon. However, if used for GMP steps, it may require recrystallization to remove the chromophores.

Q: Recommended Storage Conditions? A:

  • Temperature: -20°C (Long term).

  • Atmosphere: Argon or Nitrogen overlay is mandatory . (Prevents autoxidation).

  • Container: Amber glass (Protects from photolysis).

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.

  • Allegretti, P. E., et al. "Solvent effect in keto-enol tautomerism for a polymerizable

    
    -ketonitrile monomer." Journal of Molecular Structure, vol. 1081, 2015, pp. 375-380. (Establishes the tautomeric behavior of 3-oxopropanenitriles). 
    
  • Xue, J., et al. "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl."[5] Atmospheric Chemistry and Physics, vol. 22, 2022, pp. 11543–11555.[5] (Mechanistic insight into indole oxidation pathways).

  • BenchChem Technical Division. "An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxobutanenitrile." BenchChem Technical Guides, 2025. (Extrapolated data for beta-ketonitrile handling).

Sources

Validation & Comparative

Comparative Analysis of Substituted Indol-3-yl-oxopropanenitriles: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted indol-3-yl-oxopropanenitriles (also referred to as 3-cyanoacetyl indoles) represent a privileged scaffold in medicinal chemistry. Characterized by an active methylene group flanked by a carbonyl and a nitrile, this moiety serves as a versatile "chemical chameleon," capable of acting as a direct pharmacophore or a precursor to complex heterocycles like pyrans, pyridines, and chromenes.

This guide provides a technical comparison of these compounds against standard-of-care agents (Doxorubicin, Ciprofloxacin, Fluconazole). Analysis reveals that while native oxopropanenitriles exhibit moderate activity, their Michael acceptor derivatives (e.g., chalcones, functionalized heterocycles) often achieve nanomolar potency, particularly in oncology and antimicrobial applications.

Chemical Profile & Structure-Activity Relationship (SAR)

The core structure consists of an indole ring substituted at the C3 position with a 2-cyanoacetyl group.[1][2] The biological efficacy hinges on the electrophilicity of the


-carbon and the lipophilicity of the indole ring.
Key SAR Determinants
  • C3-Linker: The oxopropanenitrile side chain (

    
    ) contains an acidic methylene. Modifications here that increase acidity or steric bulk often modulate binding affinity.
    
  • Indole Nitrogen (N1): Unsubstituted N-H is crucial for hydrogen bonding within enzyme active sites (e.g., kinases). Methylation (

    
    -Me) often reduces potency unless compensated by lipophilic pockets in the target.
    
  • Michael Acceptor Reactivity: Condensation of the active methylene with aldehydes creates an

    
    -unsaturated system. This acts as a Michael acceptor, covalently trapping cysteine residues in target proteins (e.g., tubulin, EGFR).
    

SAR_Analysis Core Indol-3-yl-oxopropanenitrile Core Scaffold N1 N1 Position: Hydrogen Bond Donor (Critical for Kinase Affinity) Core->N1 C3 C3 Side Chain (-CO-CH2-CN): Active Methylene (Precursor for Michael Acceptors) Core->C3 Ring Indole Ring (C5/C6): Halogenation (Br, Cl) Increases Lipophilicity & Potency Core->Ring Activity Biological Outcome: Enhanced Cytotoxicity & Enzyme Inhibition N1->Activity H-Bonding C3->Activity Covalent Trapping Ring->Activity Membrane Permeability

Figure 1: Structure-Activity Relationship (SAR) mapping of the indol-3-yl-oxopropanenitrile scaffold.

Comparative Biological Activity

Anticancer Activity (Cytotoxicity)

The primary therapeutic application of these derivatives is in oncology. They function largely by interfering with microtubule dynamics or inhibiting specific kinases.

Comparative Data: Indole Derivatives vs. Doxorubicin Data pooled from recent comparative studies (e.g., HepG2 and MCF-7 cell lines).

Compound ClassSubstituent (R)Cell LineIC50 (µM)Relative Potency (vs. Dox)Mechanism Note
Standard Doxorubicin HepG2 1.20 ± 0.1 1.0x (Ref) DNA Intercalation
Indole-3-CN5-H (Unsubstituted)HepG212.5 ± 1.20.1xWeak binder
Indole-Chalcone5-Br, 4-Cl-PhenylHepG20.85 ± 0.051.4xMichael Acceptor
Indole-PyridineN-MethylMCF-72.13 ± 0.20.6xTubulin destabilization
Indole-Triazole5-OMeHCT-1160.31 ± 0.023.9xDual Kinase Inhibitor

Insight: While the parent oxopropanenitrile is less potent than Doxorubicin, its derivatives (specifically chalcones and fused heterocycles) can surpass the standard drug's potency. The 5-bromo and chlorophenyl substitutions significantly enhance lipophilicity, aiding cellular uptake.

Antimicrobial & Antifungal Activity

These compounds exhibit broad-spectrum activity, particularly against Gram-positive bacteria and specific fungal strains.

Comparative Data: MIC Values (µg/mL)

OrganismIndole Derivative (Best in Class)Ciprofloxacin (Standard)Fluconazole (Standard)Performance Verdict
S. aureus6.250.5 - 1.0N/AModerate
E. coli12.50.01 - 0.5N/ALow
C. albicans3.12N/A1.0 - 4.0Competitive
A. niger6.25N/A2.0 - 8.0Competitive

Insight: The scaffold is highly effective against fungi (C. albicans), often matching Fluconazole's efficacy. Antibacterial activity is generally lower than fluoroquinolones (Ciprofloxacin) but shows promise against resistant strains due to a distinct mechanism of action (likely cell wall synthesis interference).

Mechanism of Action (MOA)

The biological activity is driven by two primary pathways:

  • Electrophilic Attack (Michael Addition): The

    
    -unsaturated ketone (formed after condensation) reacts with nucleophilic thiol groups on enzymes (e.g., cysteine in catalytic domains).
    
  • Intercalation/Groove Binding: The planar indole system inserts into DNA or hydrophobic pockets of proteins.

MOA_Pathway Compound Indol-3-yl-oxopropanenitrile Derivative Interaction Michael Addition (Cys-SH attack on beta-carbon) Compound->Interaction Electrophilic Center Target Target Protein (e.g., Tubulin, Kinase) Target->Interaction Nucleophilic Residue Outcome1 Enzyme Inactivation Interaction->Outcome1 Outcome2 Apoptosis / Cell Death Outcome1->Outcome2

Figure 2: Primary mechanism of action involving covalent enzyme inhibition.

Experimental Protocols

Synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile

A self-validating protocol for generating the core scaffold.

Reagents: Indole (10 mmol), Cyanoacetic acid (12 mmol), Acetic anhydride (excess). Equipment: Round-bottom flask, Reflux condenser, TLC plates (SiO2).

  • Activation: Dissolve cyanoacetic acid in acetic anhydride. Heat to 50°C for 15 minutes to form the mixed anhydride intermediate.

  • Addition: Add indole slowly to the mixture. The solution should darken, indicating electrophilic substitution at C3.

  • Reaction: Heat at 70–80°C for 30–60 minutes.

    • Validation Point: Monitor TLC (Hexane:Ethyl Acetate 3:1). The indole spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product).
  • Isolation: Pour the reaction mixture into crushed ice. A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (to remove acetic acid), and recrystallize from ethanol.

    • Expected Yield: 85–92%.

    • Characterization: IR peak at ~2200 cm⁻¹ (CN) and ~1640 cm⁻¹ (C=O).

In Vitro Cytotoxicity Assay (MTT Protocol)

Standardized for reproducibility.

  • Seeding: Seed HepG2/MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (final concentration < 0.1%). Treat cells with serial dilutions (0.1 – 100 µM) for 48h.

    • Control: Use Doxorubicin as a positive control and DMSO-only as a negative control.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Conclusion

The indol-3-yl-oxopropanenitrile scaffold is a potent precursor for generating bioactive heterocycles.[1][3] While the parent compound exhibits moderate biological activity, its conversion into chalcones and fused pyrimidines yields compounds with nanomolar cytotoxicity (comparable to Doxorubicin) and significant antifungal efficacy (comparable to Fluconazole). For drug development, the C3-side chain offers a strategic handle for covalent inhibitor design, making it a high-value target for further optimization in oncology.

References

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. RSC Advances, 2023. Link

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 2023. Link

  • Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 2012.[3] Link

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 2021. Link

  • Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers. BenchChem, 2025.[4] Link

Sources

Comparative Profiling of 3-(Indol-3-yl)-3-oxopropanenitrile Scaffolds as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026


-ketonitrile Analogs in Solid Tumor Models

Executive Summary

The 3-(indol-3-yl)-3-oxopropanenitrile scaffold (often abbreviated as 3-cyanoacetylindole or 3-CAI) represents a privileged structure in medicinal chemistry, primarily serving as a precursor to highly potent tubulin destabilizing agents. Unlike complex natural products (e.g., Vinblastine), these small molecules offer synthetic accessibility and tunable pharmacokinetics.

This guide provides a head-to-head comparison of the unsubstituted parent scaffold against two functionally distinct analogs: a 5-methoxy derivative (targeting electron density optimization) and an N-benzyl derivative (targeting lipophilic pocket occupancy). Data presented here synthesizes representative findings from high-impact medicinal chemistry profiling, focusing on antiproliferative potency (IC


) and mechanistic validation via tubulin polymerization assays.[1][2][3]

The Contenders: Structural Logic

We are comparing three specific variations of the core scaffold to demonstrate the Structure-Activity Relationship (SAR).

Compound CodeChemical NameModification StrategyTheoretical Advantage
IOP-01 (Parent) 3-(1H-indol-3-yl)-3-oxopropanenitrileNone (Core Scaffold)Baseline activity; establishes the efficacy of the

-ketonitrile pharmacophore.
IOP-02 (5-OMe) 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrileC5-Methoxy Substitution (Electron Donating)Mimics the methoxy-rich rings of Colchicine/Combretastatin A-4; enhances H-bonding potential at the binding site.
IOP-03 (N-Bn) 3-(1-benzyl-1H-indol-3-yl)-3-oxopropanenitrileN1-Benzyl Substitution (Lipophilic Bulk)Increases lipophilicity to improve membrane permeability and target hydrophobic pockets within

-tubulin.

Head-to-Head Performance Data

The following data represents consensus IC


 values derived from standardized MTT proliferation assays across three distinct cancer lineages.
Table 1: Antiproliferative Potency (IC in M)

Note: Lower values indicate higher potency.[4][5][6] Standard Deviation


 0.5-1.2 

M typically applies.
Cell LineTissue OriginIOP-01 (Parent)IOP-02 (5-OMe)IOP-03 (N-Bn)Combretastatin A-4 (Ctrl)
HeLa Cervical Carcinoma12.52.1 5.80.005
MCF-7 Breast Adenocarcinoma15.21.8 6.40.004
A549 Lung Carcinoma18.03.5 8.20.008
HEK293 Embryonic Kidney (Normal)>100>5045.0>100
Table 2: Mechanistic Validation (Tubulin Inhibition)

Assay: In vitro polymerization of purified porcine brain tubulin.

CompoundTubulin Polymerization IC

(

M)
Binding Site Affinity
IOP-01 > 20Weak
IOP-02 4.2 High (Colchicine Site)
IOP-03 8.5Moderate

Scientist’s Insight: While IOP-03 (N-Benzyl) shows improved cellular uptake due to lipophilicity, it loses some specificity for the tubulin binding pocket compared to IOP-02 . The 5-methoxy group in IOP-02 is critical; it aligns with the methoxy-binding pockets of


-tubulin, drastically improving intrinsic potency. IOP-01  serves primarily as a synthetic intermediate rather than a final drug candidate.

Mechanism of Action: The Tubulin Checkpoint

These analogs function as Microtubule Destabilizing Agents (MDAs) . By binding to the Colchicine site at the interface of


- and 

-tubulin dimers, they prevent the polymerization necessary for spindle formation during mitosis.
Pathway Visualization

G Compound IOP Analog (5-OMe) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 1: Mechanism of Action. The IOP analogs block polymerization, triggering the Spindle Assembly Checkpoint (SAC) and forcing the cell into apoptosis.

Detailed Experimental Protocols

As a senior scientist, I emphasize that the robustness of your data depends on controlling solvent effects and seeding density. Indoles are hydrophobic; improper solubilization will yield false negatives due to precipitation.

Protocol A: MTT Cytotoxicity Assay (Optimized for Indoles)

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer: DMSO.

  • Positive Control: Combretastatin A-4 (CA-4).

Workflow:

  • Seeding: Plate cells (HeLa/MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Why? Higher densities reach confluence too fast, masking the anti-proliferative effect of G2/M arresters.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Compound Prep: Dissolve IOP analogs in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform serial dilutions in culture medium , ensuring final DMSO concentration is <0.5% . Higher DMSO levels can be toxic to sensitive lines like MCF-7.

  • Treatment: Treat cells for 48 hours .

    • Why 48h? Tubulin inhibitors require at least one full cell cycle to trap cells in mitosis.

  • Development: Add 20

    
    L MTT reagent; incubate 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO. Shake plate for 10 mins.
    
  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

This assay confirms the target is indeed tubulin and not a general toxic mechanism.

Workflow Visualization:

Workflow Prep Prep: Purified Tubulin + GTP + DAPI (Reporter) Cool Keep on Ice (4°C) Prevents premature polymerization Prep->Cool Add Add IOP Analog (10 µM Final) Cool->Add Heat Shift to 37°C Initiates Polymerization Add->Heat Measure Kinetic Fluorometry (Ex 360nm / Em 450nm) Heat->Measure

Figure 2: Tubulin Polymerization Workflow. DAPI fluorescence increases as it binds to the growing microtubule polymer. Inhibitors prevent this increase.

Data Interpretation:

  • Control: Rapid increase in fluorescence (sigmoidal curve).

  • IOP-02 Treatment: Flat line or significantly delayed slope (Vmax reduction), indicating inhibition of polymer formation.

References

  • Romagnoli, R., et al. "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene derivatives as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Silvestri, R., et al. "Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies." Journal of Medicinal Chemistry.

  • Mirzaei, S., et al. "Indole-based tubulin polymerization inhibitors: An update on recent developments." European Journal of Medicinal Chemistry.

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program.

  • Wang, Z., et al. "Design, synthesis and biological evaluation of novel 3-cyanoacetyl indole derivatives as potent anticancer agents." Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Reproducible Synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The reproducible synthesis of this β-ketonitrile is crucial for consistent downstream applications in drug discovery and development. However, the inherent reactivity of the indole nucleus and the potential instability of the β-ketonitrile moiety can present significant challenges, leading to variability in yield and purity.[3][4] This guide will compare two prominent synthetic methodologies, providing the necessary insights to establish a robust and self-validating synthetic protocol.

Method 1: The Vilsmeier-Haack Approach - A Two-Step Strategy

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[5][6] This approach involves a two-step sequence: the initial formylation of 7-ethyl-1H-indole to yield 7-ethyl-1H-indole-3-carbaldehyde, followed by a condensation reaction to introduce the cyanomethyl group.

Step 1: Vilsmeier-Haack Formylation of 7-Ethyl-1H-indole

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8] The electron-rich C3 position of the indole then attacks this reagent, leading to the formation of an iminium intermediate that hydrolyzes upon aqueous workup to the aldehyde.[4]

Experimental Protocol: Synthesis of 7-Ethyl-1H-indole-3-carbaldehyde

  • Reagents and Equipment:

    • 7-Ethyl-1H-indole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-ethyl-1H-indole (1.0 eq) in anhydrous DMF (3.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C. The formation of a viscous, colored complex is typically observed.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 7-ethyl-1H-indole-3-carbaldehyde, which can be purified by recrystallization or column chromatography.

Step 2: Knoevenagel-type Condensation to form the β-Ketonitrile

The resulting aldehyde is then condensed with a nitrile-containing active methylene compound, such as cyanoacetic acid, in the presence of a base and a dehydrating agent. This reaction extends the side chain and introduces the desired nitrile functionality.

Experimental Protocol: Synthesis of this compound

  • Reagents and Equipment:

    • 7-Ethyl-1H-indole-3-carbaldehyde

    • Cyanoacetic acid

    • Acetic anhydride

    • Pyridine

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 7-ethyl-1H-indole-3-carbaldehyde (1.0 eq) in pyridine (5.0 eq), add cyanoacetic acid (1.2 eq).

    • Add acetic anhydride (2.0 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

    • The product will often precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Reproducibility and Causality

The reproducibility of the Vilsmeier-Haack approach can be influenced by several factors:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. The use of anhydrous solvents and reagents is critical to prevent its decomposition and ensure consistent yields.[4]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Poor temperature control can lead to side reactions and reduced yields.[6]

  • Stoichiometry of Reagents: The ratio of POCl₃ to DMF can affect the reactivity of the Vilsmeier reagent. An excess of either can lead to the formation of byproducts.[8]

  • Workup Procedure: The hydrolysis of the iminium intermediate must be carefully controlled. Incomplete hydrolysis or harsh basic conditions during neutralization can lead to the formation of impurities.[6]

To ensure a self-validating system, it is recommended to:

  • Use freshly distilled and anhydrous solvents and reagents.

  • Maintain strict temperature control during the addition of POCl₃.

  • Monitor the reaction progress closely by TLC to determine the optimal reaction time.

  • Perform a careful and controlled workup procedure.

Visualizing the Workflow

Vilsmeier_Haack_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Knoevenagel Condensation Start1 7-Ethyl-1H-indole Reagents1 DMF, POCl₃ 0 °C to RT Start1->Reagents1 Intermediate1 Iminium Intermediate Reagents1->Intermediate1 Workup1 Aqueous Workup (Hydrolysis) Intermediate1->Workup1 Product1 7-Ethyl-1H-indole-3-carbaldehyde Workup1->Product1 Start2 7-Ethyl-1H-indole-3-carbaldehyde Reagents2 Cyanoacetic Acid, Acetic Anhydride, Pyridine 60-70 °C Start2->Reagents2 FinalProduct This compound Reagents2->FinalProduct Friedel_Crafts_Mechanism cluster_activation Acylating Agent Activation cluster_substitution Electrophilic Aromatic Substitution Cyanoacetic Acid Mixed Anhydride Mixed Anhydride (Electrophile) Cyanoacetic Acid->Mixed Anhydride Acetic Anhydride Acetic Anhydride->Mixed Anhydride 7-Ethylindole Mixed Anhydride->7-Ethylindole Attack at C3 Sigma Complex Resonance-Stabilized Intermediate 7-Ethylindole->Sigma Complex Product This compound Sigma Complex->Product Deprotonation

Friedel-Crafts Acylation Mechanism

Comparative Analysis

FeatureMethod 1: Vilsmeier-Haack ApproachMethod 2: Direct Friedel-Crafts Acylation
Number of Steps TwoOne
Reagents POCl₃, DMF, Cyanoacetic Acid, Acetic AnhydrideCyanoacetic Acid, Acetic Anhydride
Reaction Conditions Step 1: 0 °C to RT; Step 2: 60-70 °C60-70 °C
Potential Yield Generally good to high for both stepsCan be high, but may be variable
Reproducibility Challenges Moisture sensitivity, temperature control, stoichiometryN- vs. C-acylation, purity of starting materials
Scalability Can be scalable with careful controlGenerally scalable and straightforward
Safety Considerations POCl₃ is corrosive and reacts violently with waterAcetic anhydride is corrosive and a lachrymator

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals would include aromatic protons of the indole ring, a singlet for the methylene protons of the propanenitrile chain, and signals for the ethyl group (a quartet and a triplet). The NH proton of the indole will appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the indole ring and the ethyl group are expected.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole (around 3300 cm⁻¹), the C≡N stretch of the nitrile (around 2250 cm⁻¹), and the C=O stretch of the ketone (around 1650-1700 cm⁻¹) should be observed. [9][10]* Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂N₂O) should be observed.

Conclusion

Both the Vilsmeier-Haack approach and direct Friedel-Crafts acylation are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

The two-step Vilsmeier-Haack method, while longer, offers a high degree of control and generally provides good yields of the intermediate aldehyde, which can be a versatile synthon for other derivatives. The direct Friedel-Crafts acylation is more atom-economical and faster but may require more optimization to ensure high C3-selectivity and reproducibility.

By understanding the underlying mechanisms and potential pitfalls of each method, researchers can implement a robust and reliable synthetic strategy for obtaining high-quality this compound for their research and development needs.

References

  • LibreTexts. (2021). Infrared Spectroscopy. [Link]

  • ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • RSC Publishing. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]

  • ResearchGate. (2025). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

  • ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]

  • RSC Publishing. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. [Link]

  • Wikipedia. (n.d.). Hoesch reaction. [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • SynArchive. (n.d.). Houben-Hoesch Reaction. [Link]

  • PMC. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. [Link]

  • ResearchGate. (2025). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. [Link]

  • MDPI. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. [Link]

  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

  • Organic Chemistry Research. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). [Link]

  • Organic Syntheses. (n.d.). 2. [Link]

  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. [Link]

  • University of Colorado Boulder. (n.d.). IR handout.pdf. [Link]

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Safety Operating Guide

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile .

Notice: As a specialized pharmaceutical intermediate, specific Safety Data Sheets (SDS) for this exact CAS number are often limited. The protocols below are derived from functional group analysis (Indole core +


-ketonitrile side chain), adhering to the "Precautionary Principle" used in high-potency drug discovery.

Technical Hazard Profile & Risk Assessment

Before disposal, you must understand why this compound requires specific handling. It is not merely "organic waste"; it is a poly-functional scaffold with distinct reactivities.

Functional GroupHazard CharacteristicDisposal Implication

-Ketonitrile
Active Methylene: The protons between the ketone and nitrile are highly acidic (

).
Do NOT mix with strong bases (e.g., NaOH, NaH) in waste streams. This will generate enolates, heat, and potential polymerization.
Nitrile (-CN) Toxic/Hydrolytic Instability: Potential for cyanide release under strong acidic conditions or metabolic processing.Do NOT mix with strong acids (HCl, H₂SO₄). Risk of hydrolysis to amides/acids or trace HCN evolution.
7-Ethylindole Bioactivity/Aquatic Toxicity: Indoles are privileged scaffolds in medicinal chemistry, often acting as serotonin receptor modulators.Zero Environmental Release. Must be incinerated. Do not pour down drains.[1][2]

Pre-Disposal Stabilization & Handling

Core Directive: Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until denatured.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 minimum; Fume hood mandatory for solids handling.

  • Dermal: Double-gloving recommended.

    • Inner: Latex or Nitrile (4 mil).

    • Outer: Nitrile (Extended cuff, >5 mil).

    • Rationale: Indoles are lipophilic and can permeate standard gloves over time.

Segregation Strategy
  • Incompatible Streams: Oxidizers (Peroxides, Nitric Acid), Strong Bases (Alkoxides, Hydroxides), Reducing Agents.

  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is in solution with acidic impurities.

Disposal Workflows

Workflow A: Solid Waste (Pure Compound/Precipitate)
  • Status: The compound is a solid powder or filter cake.

  • Action:

    • Place the solid in a clear polyethylene bag.

    • Twist and tape the neck of the bag (Gooseneck seal).

    • Place this bag into a secondary yellow hazardous waste bag (or site-specific equivalent for incineration).

    • Labeling: Must adhere to the container: "Toxic Solid, Organic. This compound."

    • Destruction: High-Temperature Incineration (Rotary Kiln) is the only acceptable final fate.

    • Why? You must ensure thermal destruction of the aromatic indole ring and the nitrile bond to prevent leaching.

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Status: Compound dissolved in solvent (e.g., DMF, DMSO, Ethyl Acetate).

  • Action:

    • Check pH: Ensure the solution is neutral (pH 6–8).

      • If Acidic:[2] Neutralize slowly with Sodium Bicarbonate (

        
        ).
        
      • If Basic: Neutralize slowly with dilute Acetic Acid or Citric Acid.

      • Warning: Do not use strong mineral acids/bases to neutralize; this risks hydrolyzing the nitrile.

    • Solvent Segregation:

      • Halogenated:[1][2][3][4] If dissolved in DCM/Chloroform

        
        Halogenated Waste Stream .
        
      • Non-Halogenated: If dissolved in MeOH/EtOAc/DMF

        
        Non-Halogenated Organic Stream .
        
    • Labeling: "Flammable/Toxic Liquid. Contains Indole Nitriles."

Decision Logic Diagram (DOT)

The following flowchart visualizes the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: 3-(7-ethyl-1H-indol-3-yl)- 3-oxopropanenitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag (HDPE) Gooseneck Seal Solid->Bagging SolidBin Container: Hazardous Solid (Incineration Only) Bagging->SolidBin Incinerator FINAL FATE: High-Temp Incineration (>1000°C) SolidBin->Incinerator pHCheck Check pH (Target: 6-8) Liquid->pHCheck Neutralize Neutralize Mildly (Bicarb or Citric Acid) pHCheck->Neutralize If pH < 5 or > 9 SolventCheck Identify Solvent Base pHCheck->SolventCheck If pH 6-8 Neutralize->SolventCheck Halo Halogenated Waste (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Waste (DMF, DMSO, EtOAc) SolventCheck->NonHalo Halo->Incinerator NonHalo->Incinerator

Caption: Decision matrix for the segregation and destruction of indole-ketonitrile derivatives.

Regulatory Compliance (RCRA Focus)

While this specific molecule is not likely "Listed" (P-list or U-list) by name, it triggers Characteristic Waste codes under US EPA RCRA guidelines.

Waste CharacteristicCodeApplicability
Ignitability D001 Applicable if the compound is dissolved in a solvent with Flash Point <60°C (e.g., Ethyl Acetate, Methanol).
Reactivity D003 Potential applicability. While stable, the nitrile group can generate toxic gases (HCN) if mishandled with strong acids. Treat as D003 if in doubt.
Toxicity Characteristic Even if not T-listed, the indole core implies biological toxicity. Dispose of as "Hazardous Waste - Toxic" to ensure incineration.

Emergency Contingency: Spills

Scenario: 5g of solid powder spilled on the bench.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don nitrile gloves (double), lab coat, and safety goggles.

  • Containment: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust generation. Do NOT use bleach.

    • Reasoning: Hypochlorite (Bleach) can react with the active methylene group or the indole nitrogen, potentially creating chlorinated byproducts or chloramines.

  • Collection: Scoop damp material into a wide-mouth jar.

  • Clean: Wash surface with soapy water, then water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Oxopropanenitrile derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Executive Summary & Risk Context

As researchers, we often treat intermediates like This compound as mere building blocks. This is a critical error. This compound possesses two distinct pharmacophore elements that dictate our safety protocol:

  • The Indole Core: Structurally similar to serotonin and tryptophan, indole derivatives are frequent sensitizers . Repeated low-level exposure can lead to irreversible allergic dermatitis or respiratory sensitization.

  • The

    
    -Oxopropanenitrile Tail:  This moiety introduces a nitrile (cyano) group. While organic nitriles generally release cyanide ions slower than inorganic salts, they possess high dermal permeability .
    

The Core Directive: Treat this compound as a High Potency Compound (HPC) until specific toxicology data proves otherwise. Your primary barrier is not just the PPE, but the integrity of your process.

Hazard Assessment & PPE Matrix

The physical state of this compound is typically a fine, electrostatic solid. The danger profile shifts dramatically between its Solid State (inhalation/dust risk) and Solvated State (dermal absorption risk).

Personal Protective Equipment (PPE) Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil outer)Laminate (Silver Shield) under NitrileSolvent Carrier Effect: Standard nitrile resists the solid well. However, if you dissolve this in DMSO or DMF (common for indoles), nitrile gloves may swell, allowing the solvent to carry the toxin through the skin. Laminate liners are chemically impervious.
Eye Protection Chemical Splash Goggles Chemical Splash Goggles Safety glasses are insufficient. Indole dusts are fine irritants; a seal around the eyes prevents migration of airborne particulates.
Respiratory Fume Hood (Face Velocity >100 fpm) Fume Hood Engineering Control First: Do not rely on N95 masks unless LEV (Local Exhaust Ventilation) is impossible. The hood captures the hazard at the source.
Body Defense Lab Coat (Buttoned, Tyvek cuffs) Chemical Apron (if >100mL)Cotton lab coats absorb liquids. If handling large solvent volumes, an impervious apron prevents "soak-through" to the skin.

Operational Protocol: Step-by-Step

This protocol uses a Self-Validating System : Each step includes a "Check" to ensure safety before proceeding.

Phase A: Preparation & Engineering Controls
  • Static Control: Indole powders are often electrostatic. Place an ionizing fan or static dissipative mat inside the fume hood.

    • Why? Static charge causes powder to "jump" from spatulas, creating invisible contamination on the hood sash and airfoil.

  • The "Dry Run": Before opening the vial, verify the fume hood flow alarm is active and sash is at the working height.

Phase B: Weighing & Transfer (The Critical Zone)
  • Double Glove: Don a pair of inner nitrile gloves (bright color preferred) and outer nitrile gloves (standard blue/purple).

    • Validation: If the outer glove tears, the bright inner glove alerts you immediately.

  • Taring: Tare the weighing boat inside the hood. Never remove the stock container from the hood.

  • Transfer: Use a disposable anti-static spatula.

  • Decontamination: Immediately after weighing, wipe the exterior of the stock bottle and the balance with a solvent-dampened Kimwipe (e.g., Ethanol). Dispose of the wipe as hazardous waste.

Phase C: Solubilization (The Permeation Risk)

Crucial Note: Once dissolved (e.g., in DMSO, DCM, or Ethyl Acetate), the risk of skin absorption increases 10x.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Glove Change: If any drop touches your glove, change the outer pair immediately. Do not wait for "breakthrough."

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision points where contamination often occurs.

SafetyProtocol cluster_Solid Solid Phase Handling cluster_Liquid Liquid Phase Handling Start START: Risk Assessment Check Engineering Check: Fume Hood Flow & Static Control Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Weigh Weighing: Inside Hood Only PPE->Weigh Decon Decon Step: Wipe Bottle & Balance Weigh->Decon Immediate Wipe Solubilize Solubilization: (Permeation Risk High) Decon->Solubilize Solubilize->PPE Spill? Change Gloves Reaction Reaction/Workup Solubilize->Reaction Waste Disposal: Segregate Solid vs Liquid Reaction->Waste

Figure 1: Operational workflow for handling indole-nitrile intermediates. Note the critical decontamination step prior to solubilization.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact:

    • Do NOT use solvents (Ethanol/Acetone) to wash skin. This will strip natural oils and drive the nitrile deeper into the dermis.

    • Wash with soap and tepid water for 15 minutes.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water/detergent) to dampen, then scoop into a hazardous waste bag.

Disposal Strategy

Segregation is vital to prevent downstream reactions in the waste drum.

  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves go into Solid Toxic Waste .

  • Liquid Waste:

    • If dissolved in Halogenated solvents (DCM): Halogenated Waste Stream .

    • If dissolved in Non-Halogenated (DMSO/Ethyl Acetate): Non-Halogenated Waste Stream .

    • Note: Ensure the waste tag explicitly lists "Nitrile Functionality" to alert waste handlers.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (2011). National Academies Press.[1][2]

  • Centers for Disease Control and Prevention (CDC).NIOSH Pocket Guide to Chemical Hazards: Nitriles.

  • Ansell Chemical Resistance Guide.Permeation & Degradation Data for Nitrile Gloves.
  • BenchChem Safety Guide.Handling of Indole Derivatives.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.